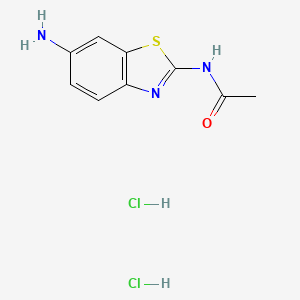

N-(6-amino-1,3-benzothiazol-2-yl)acetamide dihydrochloride

Descripción general

Descripción

N-(6-amino-1,3-benzothiazol-2-yl)acetamide dihydrochloride is a chemical compound with the molecular formula C9H9N3OS•2HCl and a molecular weight of 280.17 . This compound is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Métodos De Preparación

The synthesis of N-(6-amino-1,3-benzothiazol-2-yl)acetamide dihydrochloride typically involves the reaction of 2-aminobenzothiazole with acetic anhydride in the presence of a suitable catalyst . The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .

Análisis De Reacciones Químicas

Oxidation Reactions

The compound undergoes oxidation primarily at the sulfur atom of the benzothiazole ring and the amino group.

| Reagent | Products | Conditions | Citations |

|---|---|---|---|

| Hydrogen peroxide | Sulfoxide derivatives | Acidic or basic catalysts, room temp | |

| Potassium permanganate | Sulfone derivatives | Aqueous solutions, mild heating |

Mechanism :

-

Sulfur oxidation : The thioether group in the benzothiazole ring is converted to sulfoxide or sulfone via electrophilic attack.

-

Amino group oxidation : The -NH₂ group may form nitroso or nitro derivatives under strong oxidizing conditions.

Reduction Reactions

Reduction primarily targets the amino group or oxidized sulfur species.

| Reagent | Products | Conditions | Citations |

|---|---|---|---|

| Sodium borohydride | Amine derivatives | Ethanol or methanol, room temp | |

| Lithium aluminum hydride | Reduced nitrogen species | Anhydrous ether, reflux |

Mechanism :

-

Amine reduction : The amino group may undergo reductive alkylation or conversion to amine derivatives.

-

Sulfur reduction : Oxidized sulfur species (e.g., sulfones) can revert to the thioether form under strong reducing conditions .

Substitution Reactions

The compound participates in nucleophilic substitution at the benzothiazole ring and amino group.

Mechanism :

-

Ring substitution : The benzothiazole core undergoes electrophilic substitution, particularly at positions activated by the amino and acetamide groups.

-

Amino group substitution : The -NH₂ group reacts with nucleophiles (e.g., amines, thiols) to form substituted derivatives .

Acetylation Reactions

While the compound already contains an acetamide group, further acetylation is possible at the amino group.

| Reagent | Products | Conditions | Citations |

|---|---|---|---|

| Acetic anhydride | N,N-diacylated derivatives | Base (e.g., pyridine), reflux |

Mechanism :

-

Acetylation : The amino group reacts with acetylating agents to form N-acyl derivatives, altering solubility and reactivity .

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions.

| Reagent | Products | Conditions | Citations |

|---|---|---|---|

| HCl (acidic) | Carboxylic acid + ammonia | Aqueous solution, heat | |

| NaOH (basic) | Carboxylate salt + amine | Aqueous solution, heat |

Mechanism :

-

Acidic hydrolysis : The acetamide group converts to a carboxylic acid, releasing ammonia.

-

Basic hydrolysis : The acetamide forms a carboxylate salt and releases the amine.

Comparison of Reaction Pathways

| Reaction Type | Key Features | Biological Impact |

|---|---|---|

| Oxidation | Converts sulfur to sulfoxide/sulfone; may oxidize amino group | Alters antimicrobial/anticancer efficacy |

| Reduction | Reduces oxidized sulfur or amino groups | Modulates enzyme inhibition properties |

| Substitution | Introduces functional groups (e.g., chloro, methoxy) | Enhances or diminishes bioactivity |

This compound’s reactivity profile highlights its versatility for further functionalization and therapeutic development. Experimental optimization of reaction conditions (e.g., solvent choice, catalysts) is critical for achieving desired product outcomes.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

N-(6-amino-1,3-benzothiazol-2-yl)acetamide dihydrochloride is characterized by its benzothiazole structure, which contributes to its biological activity. The compound's molecular formula is , with a molecular weight of approximately 280.17 g/mol. Its structure includes an amino group at the 6-position of the benzothiazole ring and an acetamide group, which enhances its solubility in polar solvents, making it suitable for biological assays .

Medicinal Chemistry

The compound has been extensively studied for its anticancer properties. Research indicates that derivatives of benzothiazole, including this compound, can induce apoptosis in cancer cells by inhibiting specific enzymes involved in cell proliferation .

Case Study: Anticancer Activity

A study demonstrated that benzothiazole derivatives exhibited significant cytotoxic effects against various cancer cell lines. The mechanism involved the inhibition of key signaling pathways that promote cell survival and proliferation .

Antimicrobial and Antifungal Properties

This compound has shown promise as an antimicrobial and antifungal agent due to its ability to inhibit the growth of a range of microorganisms. Its efficacy against both gram-positive and gram-negative bacteria makes it a candidate for further development in treating infections .

Case Study: Antimicrobial Evaluation

In vitro studies revealed that this compound effectively inhibited the growth of several pathogenic bacteria and fungi. These findings support its potential use in developing new antimicrobial therapies .

Industrial Applications

Beyond medicinal uses, this compound is also valuable in the development of agrochemicals and dyes . The unique properties of benzothiazole derivatives allow them to be utilized in synthesizing various dyes and pigments used in textile and polymer industries .

Mecanismo De Acción

The mechanism of action of N-(6-amino-1,3-benzothiazol-2-yl)acetamide dihydrochloride involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound is known to inhibit key enzymes and proteins involved in cell proliferation and survival . For example, it may inhibit topoisomerase enzymes, leading to DNA damage and apoptosis in cancer cells . Additionally, its antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of microorganisms .

Comparación Con Compuestos Similares

N-(6-amino-1,3-benzothiazol-2-yl)acetamide dihydrochloride can be compared with other benzothiazole derivatives, such as:

N-(6-chlorobenzo[d]thiazol-2-yl)acetamide: This compound has similar structural features but contains a chlorine atom, which may enhance its antimicrobial activity.

N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide: The presence of a methoxy group in this compound can influence its chemical reactivity and biological activity.

2-aminobenzothiazole: This parent compound is a precursor to various benzothiazole derivatives and is widely used in the synthesis of more complex molecules.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Actividad Biológica

N-(6-amino-1,3-benzothiazol-2-yl)acetamide dihydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and comparative efficacy with related compounds.

Chemical Structure and Properties

This compound is a benzothiazole derivative characterized by an amino group at the 6-position and an acetamide group. Its structural formula can be represented as follows:

This compound exhibits solubility in polar solvents, which is advantageous for biological assays.

The biological activity of this compound primarily involves its interaction with specific molecular targets. Key mechanisms include:

- Inhibition of Enzymatic Activity : The compound inhibits enzymes involved in cell proliferation, contributing to its anticancer properties.

- Antimicrobial Activity : It demonstrates significant inhibition against various microorganisms, suggesting potential as an antimicrobial agent .

Anticancer Properties

Research has shown that this compound exhibits anticancer activity through apoptosis induction in cancer cells. In vitro studies indicate that it effectively reduces cell viability in several cancer cell lines, including A431 and A549 .

Antimicrobial Effects

The compound has been evaluated for its antimicrobial properties. Studies reveal that it possesses activity against both bacterial and fungal strains, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Effects

Recent investigations suggest that this compound may also exhibit anti-inflammatory effects by downregulating pro-inflammatory cytokines such as IL-6 and TNF-α .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other benzothiazole derivatives:

| Compound Name | Biological Activity | Structural Differences |

|---|---|---|

| N-(6-chlorobenzo[d]thiazol-2-yl)acetamide | Enhanced antimicrobial activity | Chlorine substitution |

| N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide | Altered chemical reactivity | Methoxy group presence |

| 2-Aminobenzothiazole | Precursor for various derivatives | Lacks acetamide functionality |

These comparisons highlight how structural modifications can influence biological activity.

Case Studies and Research Findings

Several studies have documented the biological activities of benzothiazole derivatives:

- Antitumor Activity : A study synthesized 25 novel benzothiazole compounds and found that some exhibited significant anticancer effects comparable to established chemotherapeutics .

- Antimicrobial Evaluation : Research demonstrated that derivatives similar to this compound showed promising results against resistant bacterial strains .

- Hypoglycemic Effects : In vivo studies on related compounds indicated potential antidiabetic properties, suggesting broader therapeutic applications beyond oncology .

Propiedades

IUPAC Name |

N-(6-amino-1,3-benzothiazol-2-yl)acetamide;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3OS.2ClH/c1-5(13)11-9-12-7-3-2-6(10)4-8(7)14-9;;/h2-4H,10H2,1H3,(H,11,12,13);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAIQEGUDYXSJCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC2=C(S1)C=C(C=C2)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1171906-92-5 | |

| Record name | N-(6-amino-1,3-benzothiazol-2-yl)acetamide dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.